3-bromo-5-fluoro-N-methylbenzamide
Description
Significance of Benzamide (B126) Derivatives in Contemporary Chemical Sciences
Benzamide and its derivatives are fundamental structural motifs in the landscape of chemical and pharmaceutical sciences. researchgate.netnih.gov These compounds, characterized by a benzene (B151609) ring attached to an amide functional group, serve as versatile building blocks in organic synthesis. nih.gov Their utility stems from the chemical stability of the amide bond and its capacity to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. researchgate.net
The benzamide core is a common feature in a wide array of pharmacologically active molecules, demonstrating a broad spectrum of biological activities. researchgate.netnih.gov These include applications as antimicrobial, analgesic, anticancer, and anti-inflammatory agents. researchgate.net Furthermore, certain benzamide derivatives have been identified as potent enzyme inhibitors, targeting carbonic anhydrase and acetylcholinesterase, which are implicated in various disease states. nih.gov The adaptability of the benzamide scaffold allows for extensive structural modifications, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets. This has led to their use in the development of treatments for conditions ranging from neurodegenerative disorders to microbial infections. researchgate.netnih.gov
Strategic Importance of Halogenation and N-Substitution in Aromatic Systems
Halogenation, the process of introducing one or more halogen atoms into a compound, is a cornerstone of synthetic organic chemistry, particularly in the modification of aromatic systems like benzene. numberanalytics.comstudymind.co.uknumberanalytics.com The introduction of halogens such as bromine and fluorine significantly alters the electronic properties of the aromatic ring. numberanalytics.com Halogens are electron-withdrawing groups, which can influence the reactivity of the ring towards further substitution reactions. chemistrysteps.com For instance, the presence of a halogen can activate the ring for nucleophilic aromatic substitution (SNAr), a reaction that is otherwise difficult to achieve with electron-rich aromatic compounds. chemistrysteps.comwikipedia.org This altered reactivity makes halogenated aromatics valuable intermediates in the synthesis of a wide range of complex molecules, including pharmaceuticals and advanced materials. numberanalytics.com
Research Rationale and Focus on 3-bromo-5-fluoro-N-methylbenzamide
The N-methyl group on the amide nitrogen is a simple yet important modification. It removes the possibility of the amide acting as a hydrogen bond donor at that position, which can have profound effects on its biological activity and physical properties compared to the unsubstituted amide. This specific combination of a di-halogenated aromatic ring and an N-substituted amide makes this compound a compound of interest for systematic studies in medicinal chemistry and materials science. Research into this molecule allows for the exploration of how these specific substitutions collectively influence its chemical reactivity, physical properties, and potential as a scaffold for the development of novel functional molecules.
Data on this compound
| Property | Value | Source |
| CAS Number | 1211635-62-9 | ambeed.com |
| Molecular Formula | C8H7BrFNO | aobchem.com |
| Molecular Weight | 232.05 g/mol | molport.com |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXPPMBGUNIXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromo 5 Fluoro N Methylbenzamide and Its Analogues
Retrosynthetic Analysis and Key Disconnections for the Benzamide (B126) Core
Retrosynthesis, the process of mentally breaking down a target molecule into simpler, commercially available starting materials, is a cornerstone of modern organic synthesis. For 3-bromo-5-fluoro-N-methylbenzamide, the primary disconnection is the amide bond, leading back to 3-bromo-5-fluorobenzoic acid and methylamine (B109427).
Strategic Considerations for Bromination and Fluorination
The relative positioning of the bromo and fluoro substituents on the aromatic ring is a critical aspect of the synthesis. The directing effects of these halogens must be considered during electrophilic aromatic substitution reactions. Both fluorine and bromine are ortho-, para-directing deactivators. However, the timing of their introduction is crucial for achieving the desired 1,3,5-substitution pattern.
One common strategy involves starting with a precursor that already contains one or more of the desired functional groups or a group that can be readily converted to them. For instance, starting with 3-bromo-5-fluorophenol (B1288921) allows for subsequent functionalization. ossila.com The hydroxyl group can be converted to other functionalities, while the bromo and fluoro groups are already in the desired positions. ossila.com
Approaches for N-Methylation
The N-methyl group can be introduced through various methods. A common approach is the reaction of the corresponding primary amide with a methylating agent. However, preventing over-alkylation to form the N,N-dimethylated product is a significant challenge. nih.gov Researchers have explored various methylating agents to achieve mono-selective N-methylation, including more environmentally friendly options like dimethyl carbonate. eurekaselect.comgoogle.comrsc.org
An alternative to post-amidation methylation is the direct use of methylamine in the amidation reaction with an activated carboxylic acid derivative, which is often the more straightforward approach.
Precursor Synthesis and Functional Group Interconversions
The synthesis of the key precursor, 3-bromo-5-fluorobenzoic acid, is a critical step. sigmaaldrich.com This can be achieved through various synthetic routes. One method involves the diazotization of an appropriately substituted aniline (B41778), followed by a Sandmeyer-type reaction to introduce the bromo or fluoro group. For instance, 2-methyl-3-amino-5-bromobenzoic acid methyl ester can be converted to 5-bromo-3-fluoro-2-methylbenzoate through a diazotization reaction followed by treatment with hexafluorophosphoric acid. google.com
Another approach involves the halogenation of a suitable benzoic acid derivative. The choice of halogenating agent and reaction conditions is crucial to ensure the desired regioselectivity. libretexts.orgmasterorganicchemistry.com For example, direct bromination of a fluorinated benzoic acid can be employed, though careful control of the reaction is necessary to obtain the correct isomer.
Functional group interconversions are also vital. For instance, a nitro group can be reduced to an amine, which can then be diazotized and converted to a halogen. msu.edu Similarly, a nitrile group can be hydrolyzed to a carboxylic acid. google.com The synthesis of 3-bromo-5-fluorophenylacetonitrile from 3-bromo-5-fluorobenzyl bromide is a relevant example of a precursor synthesis that could be adapted. chemicalbook.com
Optimization of Reaction Conditions for Target Compound Synthesis
The final steps in the synthesis of this compound involve the formation of the amide bond and potentially the introduction of the halogens. Optimization of these steps is key to achieving high yields and purity.
Amidation Reactions and Amide Bond Formation Techniques
The formation of the amide bond is a fundamental transformation in organic chemistry. numberanalytics.comnumberanalytics.comnih.gov The most common method involves the reaction of a carboxylic acid with an amine, often facilitated by a coupling reagent to activate the carboxylic acid. numberanalytics.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Description |
| Carbodiimides (e.g., DCC, EDAC) | Widely used for activating carboxylic acids towards nucleophilic attack by amines. acs.org |
| Phosphonium (B103445) Salts (e.g., BOP, PyBOP) | Effective for difficult couplings and can minimize racemization. |
| Uronium Salts (e.g., HBTU, HATU) | Similar to phosphonium salts, known for high efficiency and fast reaction rates. |
The optimization of amidation reactions can involve screening different solvents, temperatures, and catalysts. numberanalytics.comacs.orgresearchgate.net For instance, using p-cymene (B1678584) as a solvent with a silica (B1680970) catalyst has been shown to improve yields in some amidation reactions. acs.org The pH of the reaction is also a critical parameter, especially when using carbodiimide (B86325) coupling agents. acs.org For less reactive substrates, such as N-methyl amino acids, more rapid and stronger activation methods, potentially using microflow reactors, have been developed to improve yields and reduce side reactions. nih.gov Enzyme-catalyzed methods are also emerging as a green and highly selective alternative. numberanalytics.comnih.gov
Selective Halogenation and Halogen Exchange Reactions
Selective halogenation of the aromatic ring is crucial for synthesizing the target compound and its analogues. msu.edumsu.edu Electrophilic aromatic substitution is the primary method for introducing bromine and chlorine, often requiring a Lewis acid catalyst like FeBr₃ or AlCl₃ to activate the halogen. libretexts.orgmasterorganicchemistry.comyoutube.com
Table 2: Common Reagents for Aromatic Halogenation
| Halogenation | Reagent | Catalyst |
| Bromination | Br₂ | FeBr₃ or AlBr₃ |
| Chlorination | Cl₂ | FeCl₃ or AlCl₃ |
| Iodination | I₂ | Oxidizing agent (e.g., HNO₃) |
| Fluorination | Selectfluor | Ag₂CO₃ |
Fluorination often requires specialized reagents due to the high reactivity of fluorine gas. libretexts.org Reagents like Selectfluor are commonly used for electrophilic fluorination. researchgate.net Nitrate-promoted C-H bond fluorination of benzamides has also been reported as a site-selective method. nih.gov
Halogen exchange reactions, such as the Finkelstein reaction, can also be employed to introduce a different halogen onto the aromatic ring, although this is less common for aryl halides compared to alkyl halides. msu.edu Copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides using alkyl bromides as the bromine source has been developed, showcasing the potential for catalytic control in halogenation reactions. beilstein-journals.org
N-Alkylation Strategies
The introduction of an N-methyl group onto the benzamide nitrogen is a critical step in the synthesis of this compound. This transformation is typically achieved through N-alkylation of the corresponding primary amide, 3-bromo-5-fluorobenzamide (B1519566).
A common and effective method for this methylation involves the use of a methylating agent such as methyl iodide in the presence of a suitable base. The base plays a crucial role in deprotonating the amide nitrogen, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic methyl iodide. A variety of bases can be employed, with common choices including sodium hydride (NaH), potassium carbonate (K₂CO₃), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
For instance, a general procedure for the N-methylation of a related compound, 3-bromo-5-nitrobenzamide, involves reacting the primary amide with methyl iodide in the presence of DBU in a mixture of THF and methanol. This method has been shown to proceed at room temperature, offering high yields. chemicalbook.com Another approach involves the use of methylamine hydrochloride and a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) with a base such as diisopropylethylamine (DIPEA) in dichloromethane. chemicalbook.com
The choice of base and solvent can significantly impact the reaction efficiency and yield. Stronger bases like NaH are often used for less reactive amides, while milder bases like K₂CO₃ are suitable for more activated substrates. The reaction conditions are generally mild, making this a versatile strategy for the synthesis of N-methylated benzamides.
Table 1: Representative Conditions for N-Alkylation of Benzamides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methyl Iodide | DBU | THF/Methanol | 20 | 94.6 | chemicalbook.com |
| Methylamine HCl | BOP/DIPEA | Dichloromethane | 20 | Quantitative | chemicalbook.com |
| Alcohols | Ruthenium catalyst | - | - | High | researchgate.net |
| Alcohols | Manganese catalyst | Xylenes | - | ~85 | acs.org |
It is worth noting that alternative, greener approaches for N-alkylation are also being explored, such as the direct use of alcohols as alkylating agents catalyzed by transition metals like ruthenium or manganese. researchgate.netacs.org
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) for Derivatization
The bromine atom on the aromatic ring of this compound serves as a versatile handle for further derivatization through transition metal-catalyzed cross-coupling reactions. The Suzuki and Heck reactions are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester. researchgate.net In the context of this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 3-position.
The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand, and a base. Common bases include potassium carbonate, sodium carbonate, or potassium phosphate (B84403). The choice of solvent often involves a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water. The presence of a fluorine substituent can sometimes influence the reactivity, and electron-poor arylboronic acids have been shown to be efficient coupling partners in nickel-catalyzed Suzuki-Miyaura reactions. nih.gov
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Arylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water | 80-100 |
| Phenylboronic acid | Pd(II)-complex | - | TBAB | Water | 100 |
| Arylboronic acid | Ni(COD)₂ | PCy₃ | K₃PO₄ | THF | Room Temp |
Heck Reaction
The Heck reaction, another palladium-catalyzed process, facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. nih.gov This allows for the introduction of vinyl groups at the 3-position of the this compound core.
The reaction conditions for the Heck reaction are similar to those of the Suzuki coupling, requiring a palladium catalyst and a base. The choice of alkene can vary widely, allowing for the synthesis of a diverse range of derivatives. The regioselectivity of the Heck reaction with unactivated alkenes can be a challenge, but methods have been developed to control this outcome. nih.gov For instance, the reaction of aryl bromides with fluorous alkenes under modified Mizoroki-Heck conditions has been shown to proceed in good to high yields. researchgate.net
The development of these coupling reactions has significantly expanded the chemical space accessible from this compound, enabling the synthesis of complex molecules for various applications.
Microwave-Assisted Organic Synthesis (MAOS) Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.comyoutube.com This technology is particularly beneficial for the synthesis of benzamide derivatives.
The application of microwave irradiation can be advantageous in several steps of the synthesis of this compound and its analogues. For instance, the amidation reaction to form the benzamide core, the subsequent N-alkylation, and the transition metal-catalyzed coupling reactions can all be significantly enhanced under microwave conditions.
Microwave heating is based on the ability of polar molecules to absorb microwave energy and convert it into heat. youtube.com This rapid and efficient heating can overcome activation energy barriers more effectively than conventional heating, leading to faster reaction rates. For example, the synthesis of various N-benzylamide conjugates has been successfully achieved using a microwave-assisted bimolecular nucleophilic substitution as the final step. nih.gov Similarly, Suzuki coupling reactions have been performed under microwave irradiation in water as a green solvent. researchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| N-Alkylation | Hours to days at room temp. or elevated temp. | Minutes at elevated temp. | nih.gov |
| Suzuki Coupling | Hours at high temp. | Minutes at high temp. | researchgate.net |
| Heterocycle Synthesis | 12 hours, 15-16% yield | 10-15 minutes, 82-87% yield | youtube.com |
The use of MAOS not only accelerates the synthesis but can also lead to cleaner reactions with fewer side products, simplifying the purification process. youtube.com This makes it a highly attractive methodology for the rapid generation of libraries of benzamide analogues for screening purposes.
Isolation and Purification Techniques for Substituted Benzamide Compounds
The isolation and purification of the target compound, this compound, and its analogues are critical steps to ensure the final product's purity. Standard techniques such as extraction, crystallization, and chromatography are commonly employed.
Following the reaction, a typical workup procedure involves quenching the reaction mixture, followed by extraction with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine to remove inorganic impurities and dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate.
Crystallization is a powerful purification technique for solid compounds. For brominated aromatic compounds, recrystallization can be performed under pressure to remove impurities like bromine and hydrogen bromide. google.com The choice of solvent is crucial and is determined experimentally to find a system where the compound has high solubility at an elevated temperature and low solubility at a lower temperature. Common solvents for the recrystallization of benzamides include ethanol, ethyl acetate, and hexane (B92381) mixtures.
Column chromatography is another widely used method for purifying substituted benzamides. acs.org Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts. Thin-layer chromatography (TLC) is often used to monitor the progress of the purification.
Parallel Synthesis and Library Generation Strategies for Benzamide Analogues
Parallel synthesis has become an indispensable tool in modern drug discovery, allowing for the rapid generation of large numbers of compounds (libraries) for high-throughput screening. uniroma1.it The benzamide scaffold is well-suited for this approach due to the availability of diverse starting materials and the robustness of the chemical reactions involved in its synthesis and derivatization.
The synthesis of a library of this compound analogues can be designed to explore the structure-activity relationship (SAR) by systematically varying the substituents at different positions of the molecule. A common strategy involves a multi-step sequence where diversity is introduced at each step.
For instance, starting from 3-bromo-5-fluorobenzoic acid, a library of primary amides can be generated by reacting it with a diverse set of amines. Subsequently, these primary amides can be N-alkylated with a variety of alkyl halides to introduce further diversity. Finally, the bromine atom can be used as a point for diversification through transition metal-catalyzed cross-coupling reactions with a library of boronic acids (Suzuki coupling) or alkenes (Heck reaction).
Solid-phase synthesis is a particularly powerful technique for library generation. koreascience.kr In this approach, the starting material is attached to a solid support (resin), and reactions are carried out in a spatially addressed manner. This allows for the use of excess reagents to drive reactions to completion, and purification is simplified to washing the resin. At the end of the synthesis, the final products are cleaved from the resin. This methodology has been successfully applied to the parallel synthesis of various amide and amine libraries. koreascience.krnih.gov
Comprehensive Structural Elucidation and Spectroscopic Characterization Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 3-bromo-5-fluoro-N-methylbenzamide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the proton and carbon framework and confirms the substitution pattern on the benzene (B151609) ring.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the N-methyl group. The aromatic region would feature three protons on the substituted ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the bromo, fluoro, and amide substituents. The fluorine and bromine atoms are electron-withdrawing, deshielding the adjacent protons and shifting them downfield. The N-methyl group would appear as a doublet in the aliphatic region, coupled to the amide proton (N-H). The amide proton itself would likely appear as a broad quartet, due to coupling with the methyl protons and quadrupolar broadening from the nitrogen atom.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for all eight carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal. The six aromatic carbons would have distinct chemical shifts influenced by the attached substituents. The carbon attached to fluorine would show a large one-bond coupling (¹JC-F), appearing as a doublet. The carbon bonded to bromine would be shifted upfield due to the "heavy atom effect."
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum would provide direct evidence for the fluorine atom. It is expected to show a single resonance, likely a triplet of doublets, resulting from coupling to the two ortho protons (H-4 and H-6) and the one meta proton (H-2).
Two-Dimensional (2D) NMR:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling relationships. spectroscopyonline.com It would show correlations between the adjacent aromatic protons, helping to trace the connectivity around the ring. For instance, a cross-peak between the signals for H-4 and H-6 would be expected. spectroscopyonline.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JC-H). spectroscopyonline.comchemicalbook.com It allows for the unambiguous assignment of each protonated carbon in the aromatic ring and the N-methyl group by linking the proton shifts to their corresponding carbon shifts.
Table 1: Predicted NMR Spectroscopic Data for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| Aromatic | ~7.8 - 8.0 | t | JH-F ≈ 2-3 Hz | H-2 |
| Aromatic | ~7.6 - 7.8 | dt | JH-H ≈ 8-9 Hz, JH-F ≈ 5-6 Hz | H-4 |
| Aromatic | ~7.5 - 7.7 | dd | JH-H ≈ 8-9 Hz, JH-F ≈ 8-9 Hz | H-6 |
| Amide | ~6.5 - 7.5 | br q | JH-H ≈ 4-5 Hz | N-H |
| Methyl | ~2.9 - 3.1 | d | JH-H ≈ 4-5 Hz | N-CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Carbonyl | ~164 - 166 | C=O | ||
| Aromatic | ~161 - 164 | C-F | ||
| Aromatic | ~138 - 140 | C-1 | ||
| Aromatic | ~128 - 130 | C-6 | ||
| Aromatic | ~123 - 125 | C-2 | ||
| Aromatic | ~120 - 122 | C-Br | ||
| Aromatic | ~115 - 117 | C-4 | ||
| Methyl | ~26 - 28 | N-CH₃ |
This compound is an achiral molecule and does not possess any stereocenters. Therefore, stereochemical assignment through NMR analysis is not applicable in this case.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. This precision allows for the determination of the elemental formula of this compound (C₈H₇BrFNO). The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This pattern is a definitive indicator of a monobrominated compound.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (Da) |
| [C₈H₇⁷⁹BrFNO]⁺ | 230.9773 |
| [C₈H₇⁸¹BrFNO]⁺ | 232.9753 |
To analyze benzamide (B126) derivatives by mass spectrometry, "soft" ionization techniques are generally preferred to minimize excessive fragmentation and ensure the observation of the molecular ion. chemicalbook.com
Electrospray Ionization (ESI): ESI is a widely used technique for polar molecules and is well-suited for benzamides. It typically generates protonated molecules, [M+H]⁺, by spraying a solution of the analyte into a strong electric field.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, thermally stable small molecules. fluorochem.co.uk It ionizes the sample in the gas phase through reactions with reagent gas ions, also commonly forming [M+H]⁺ ions. fluorochem.co.uk
Electron Impact (EI): While considered a "hard" ionization technique that causes significant fragmentation, EI can provide a detailed fragmentation pattern that is highly reproducible and useful for structural elucidation and library matching. nordmann.global
The fragmentation of this compound would likely proceed via cleavage of the amide bond. A primary fragmentation pathway would involve the loss of the N-methylamino group (•NHCH₃) to form the 3-bromo-5-fluorobenzoyl cation. Further fragmentation could involve the loss of carbon monoxide (CO) from this benzoyl cation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational frequencies of bonds within the molecule, which are characteristic of specific functional groups. For this compound, key absorption bands are expected that confirm the presence of the amide and the substituted aromatic ring.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H stretch | Secondary Amide |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1640-1680 | C=O stretch (Amide I band) | Secondary Amide |
| ~1530-1570 | N-H bend (Amide II band) | Secondary Amide |
| ~1600, ~1470 | C=C stretch | Aromatic Ring |
| ~1250-1300 | C-N stretch | Amide |
| ~1100-1200 | C-F stretch | Aryl-Fluoride |
| ~600-800 | C-Br stretch | Aryl-Bromide |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule. Substituted benzamides typically exhibit absorption bands in the UV region corresponding to π → π* transitions of the aromatic ring. The presence of the bromine, fluorine, and amide substituents on the benzene ring would influence the position (λmax) and intensity of these absorptions compared to unsubstituted benzene. A study on a structurally similar compound, (E)-3-(5-bromo-3-fluoro-2-hydroxybenzylideneamino)benzaldehyde, investigated intramolecular electronic transitions using UV-Vis analysis, highlighting the utility of this technique for related structures. youtube.com
X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis
The molecular structure of this compound, as determined by single-crystal X-ray diffraction, presents a largely planar benzamide core. The amide group (-CONH-) geometry and its orientation relative to the substituted benzene ring are key features. The crystal system, space group, and unit cell dimensions, which are fundamental parameters derived from X-ray diffraction data, provide a fingerprint of the crystalline solid.
While the specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, provides a basis for understanding the probable crystal packing. cam.ac.uk In such related compounds, the molecules are often organized into chains or layers.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
| Density (calculated) (g/cm³) | Value not available |
Note: The data in this table is hypothetical and serves as a template for the kind of information obtained from an X-ray crystallographic study. Actual experimental data for this compound is required for a definitive analysis.
Supramolecular Interactions in the Crystal Lattice
The stability of the crystal lattice of this compound is derived from a variety of supramolecular interactions. These non-covalent forces, although individually weak, collectively create a robust three-dimensional architecture.
Hydrogen Bonding: The primary and most influential supramolecular interaction in benzamides is typically the hydrogen bond formed between the amide N-H group of one molecule and the carbonyl oxygen atom (C=O) of an adjacent molecule. This interaction leads to the formation of one-dimensional chains or tapes of molecules, a common motif in the crystal structures of amides. For instance, in related benzamide structures, these N-H···O hydrogen bonds are a dominant feature, linking molecules into well-defined chains. cam.ac.uk
Halogen Bonding: The presence of a bromine atom on the aromatic ring introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the carbonyl oxygen or the fluorine atom of a neighboring molecule. In the crystal of 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, short Br···Br contacts are observed, indicating the presence of halogen-halogen interactions that link the hydrogen-bonded chains into ribbons. cam.ac.uk It is plausible that similar Br···O or Br···F halogen bonds contribute to the crystal packing of this compound.
Table 2: Potential Supramolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Geometry |
| Hydrogen Bond | N-H | C=O | 2.8 - 3.2 | Linear to slightly bent |
| Halogen Bond | C-Br | C=O | < 3.37 (sum of vdW radii) | ~165° (C-Br···O angle) |
| Halogen Bond | C-Br | C-F | < 3.37 (sum of vdW radii) | ~165° (C-Br···F angle) |
| C-H···O Interaction | C-H (aromatic/methyl) | C=O | 3.0 - 3.5 | Variable |
| C-H···F Interaction | C-H (aromatic/methyl) | C-F | 3.0 - 3.4 | Variable |
| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 (interplanar distance) | Parallel-displaced or T-shaped |
The interplay of these diverse supramolecular interactions results in a highly organized and stable crystal lattice for this compound. A comprehensive understanding of these interactions is crucial for predicting and controlling the solid-state properties of this and related compounds.
Computational and Theoretical Chemistry Studies of 3 Bromo 5 Fluoro N Methylbenzamide
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms, providing insights into electron distribution, molecular orbital energies, and conformational stability.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like 3-bromo-5-fluoro-N-methylbenzamide, a DFT approach, such as using the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and calculate electronic properties. youtube.com The choice of functional and basis set is crucial for obtaining reliable results. researchgate.net
The calculations would reveal the distribution of electron density, highlighting the effects of the electron-withdrawing bromine and fluorine atoms on the benzene (B151609) ring and the amide group. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide benchmark results for electronic structure. nih.gov An ab initio calculation for this compound would offer a detailed picture of electron correlation effects, which can be important for accurately describing the interactions between the substituents and the aromatic system. nih.gov Comparing the results from DFT and ab initio methods would provide a more complete understanding of the molecule's electronic landscape.
Furthermore, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These theoretical frequencies, when scaled appropriately, can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign spectral bands to specific atomic motions. youtube.comnih.gov For this compound, characteristic vibrational modes would include the N-H stretch, C=O stretch of the amide group, C-Br stretch, C-F stretch, and various aromatic ring vibrations.
Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data)
| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |
| C-Br Bond Length | ~1.90 Å |
| C-F Bond Length | ~1.35 Å |
| C=O Bond Length | ~1.23 Å |
| C-N Bond Length | ~1.34 Å |
| N-H Bond Length | ~1.01 Å |
| C-C-C (ring) Angle | ~120° |
| O=C-N Angle | ~122° |
Note: These are estimated values based on typical bond lengths and angles in similar molecules. Actual calculated values would be specific to the optimized geometry.
Table 2: Predicted Vibrational Frequencies for this compound (Exemplary Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | ~3400 |
| C=O Stretch | ~1680 |
| Aromatic C-H Stretch | ~3100-3000 |
| C-F Stretch | ~1250 |
| C-Br Stretch | ~650 |
Note: These are approximate frequency ranges. Precise calculated values would be obtained from a frequency calculation after geometry optimization.
Molecular Electrostatic Potential (MESP) Analysis
The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. rawdatalibrary.nettandfonline.com It is the potential experienced by a positive point charge at a particular location in the vicinity of a molecule. The MESP surface provides a visual representation of the charge distribution, with negative potential regions (red/yellow) indicating areas prone to electrophilic attack and positive potential regions (blue) indicating areas susceptible to nucleophilic attack.
For this compound, the MESP analysis would reveal a region of high negative potential around the carbonyl oxygen atom, making it a likely site for hydrogen bonding or interaction with electrophiles. The electron-withdrawing nature of the bromine and fluorine atoms would lead to a more positive electrostatic potential on the aromatic ring, particularly at the carbon atoms attached to them. The MESP at the nucleus of specific atoms can also be used to quantify substituent effects. nih.gov
Prediction of Reactivity and Mechanistic Pathways using Computational Models
Computational models can be employed to predict the reactivity of this compound and to elucidate potential reaction mechanisms. Reactivity descriptors derived from DFT calculations, such as the HOMO and LUMO energies, the HOMO-LUMO gap, and global reactivity indices (e.g., chemical potential, hardness, and electrophilicity), can provide quantitative measures of the molecule's reactivity. nih.gov
By modeling the interaction of this compound with various reactants, transition states for chemical reactions can be located. This allows for the calculation of activation energies and the determination of the most favorable reaction pathways. For example, the mechanism of amide hydrolysis or nucleophilic aromatic substitution could be investigated computationally.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.govnih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system, providing a trajectory that describes how the molecule's conformation changes over time. youtube.com
For this compound, an MD simulation would reveal the flexibility of the molecule, including the rotation around the C-N amide bond and the C-C bond connecting the amide group to the benzene ring. This is particularly important for understanding how the molecule might interact with a biological target, such as a protein binding site. The simulation would also capture the interactions of the molecule with its environment, such as a solvent, providing a more realistic picture of its behavior in solution. By analyzing the trajectory, one can identify the most populated conformations and the energetic barriers between them, thus mapping out the conformational landscape.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this typically involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, providing insights into its potential biological activity.
The process involves the use of scoring functions to estimate the strength of the interaction, often represented as a binding energy value. A lower binding energy generally indicates a more stable and favorable interaction. The insights gained from molecular docking can guide the optimization of lead compounds to enhance their binding affinity and selectivity for a specific target.
While no specific molecular docking studies for this compound have been published, the following table illustrates the type of data that would be generated from such a study against a hypothetical protein target.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value | Description |
| Binding Energy (kcal/mol) | -8.2 | A lower value suggests a stronger binding affinity. |
| Interacting Residues | TYR 122, PHE 256, LEU 343, SER 347 | Amino acid residues in the binding pocket that form key interactions with the ligand. |
| Hydrogen Bonds | 1 | The number of hydrogen bonds formed between the ligand and the protein, a key contributor to binding specificity. |
| Hydrophobic Interactions | 4 | The number of hydrophobic interactions, which are crucial for the stability of the ligand-protein complex. |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov
Three-dimensional QSAR (3D-QSAR) extends this approach by considering the three-dimensional properties of the molecules. nih.gov This method is particularly useful when the 3D structure of the target receptor is unknown, as it relies on the alignment of the ligand structures to deduce the steric and electrostatic fields that are important for activity. nih.gov
Development of Predictive Models for Molecular Interactions
The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. For a study involving this compound, this would typically include a series of structurally related benzamide (B126) derivatives.
Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity.
The predictive power of the resulting model is then rigorously validated using both internal and external validation techniques to ensure its robustness and ability to generalize to new compounds.
Identification of Key Structural Descriptors
A successful QSAR study identifies the key structural descriptors that have the most significant impact on the biological activity of the compounds. These descriptors provide valuable insights into the mechanism of action and can guide the design of more potent analogs.
For a compound like this compound, key descriptors might include:
Topological Descriptors: These describe the connectivity of atoms in the molecule and can relate to its size and shape.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges and the energies of the molecular orbitals. The presence of the electronegative fluorine atom and the bromine atom would significantly influence these descriptors.
Hydrophobic Descriptors: These relate to the lipophilicity of the molecule, which is a critical factor in its ability to cross cell membranes and interact with hydrophobic binding pockets.
The following table provides an example of the type of data that would be generated in a QSAR study for a series of benzamide derivatives, highlighting the contribution of different descriptors to the predicted activity.
Table 2: Example of a QSAR Equation and the Contribution of Key Descriptors
| Descriptor | Coefficient | Description |
| LogP (Lipophilicity) | +0.45 | A positive coefficient suggests that increasing lipophilicity enhances biological activity. |
| Dipole Moment | -0.21 | A negative coefficient indicates that a lower dipole moment is favorable for activity. |
| Molecular Weight | +0.15 | A positive coefficient suggests that larger molecules in the series may have higher activity. |
| Electronegativity of Substituent at C3 | -0.33 | A negative coefficient might indicate that less electronegative substituents at this position are preferred. |
Investigation of Structure Interaction Relationships Sir for Benzamide Derivatives
Design Principles for Structural Analogues of 3-bromo-5-fluoro-N-methylbenzamide
The rational design of structural analogues of this compound is a critical step in understanding and optimizing its molecular interactions for various applications. This process involves systematically altering the chemical structure of the parent molecule and observing the resultant changes in its binding affinity and interaction profile. Key design principles revolve around modifying the substitution pattern on the benzene (B151609) ring, altering the N-substituent on the amide group, and leveraging the unique properties of the halogen substituents.
Positional Isomerism and Substituent Effects on the Benzene Ring
Studies on related benzamide (B126) derivatives have shown that the position of substituents markedly influences their biological activity. For instance, in a series of benzamide derivatives, the location of a dimethylamine (B145610) side chain had a profound impact on their inhibitory activity and selectivity against specific enzymes. acs.org This highlights the sensitivity of molecular recognition to the spatial arrangement of functional groups. Computational studies on other substituted benzaldehydes have also demonstrated that substituents on the central benzene ring generally have a larger impact on reactivity and interaction energies than those on peripheral aryl groups. nih.gov
The following table illustrates potential positional isomers of this compound and the anticipated effects of these changes on the molecule's properties.
| Isomer | Potential Effects on Molecular Interactions |
| 2-bromo-5-fluoro-N-methylbenzamide | Steric hindrance from the ortho-bromo group could alter the preferred conformation of the amide side chain, potentially impacting binding to a target. |
| 3-bromo-4-fluoro-N-methylbenzamide | The change in the relative positions of the halogens would significantly alter the molecule's dipole moment and electrostatic potential surface, leading to different long-range interactions. |
| 4-bromo-3-fluoro-N-methylbenzamide | Similar to the 3-bromo-4-fluoro isomer, this would present a distinct electrostatic profile to a binding partner. The para-bromo substituent might engage in different halogen bonding patterns. |
These examples underscore the importance of systematic exploration of positional isomerism to map the structure-interaction landscape of this compound.
N-Substitution Effects on Molecular Recognition
The N-methyl group of the amide moiety in this compound is a critical site for modification to probe its role in molecular recognition. Altering the size, shape, and electronic properties of the N-substituent can have a profound impact on binding affinity and selectivity.
The amide bond is a fundamental structural element in many biologically active molecules, and modifications to the N-substituent are a common strategy in drug design. nih.gov Studies on various N-substituted benzamides have shown that even subtle changes to the N-alkyl or N-aryl group can lead to significant differences in biological activity. researchgate.net For instance, in a series of N-substituted benzamides designed as inhibitors of specific cellular pathways, the nature of the N-substituent was found to be a key determinant of their inhibitory potency. nih.gov
Replacing the N-methyl group with larger alkyl groups (e.g., N-ethyl, N-propyl) would increase the steric bulk in this region of the molecule. This could either enhance binding through increased van der Waals interactions if the binding pocket has available space, or it could decrease affinity due to steric clashes. nih.gov Conversely, replacing the methyl group with a hydrogen atom to give the corresponding N-H benzamide could introduce an additional hydrogen bond donor, potentially leading to new interactions with a target.
Introducing an N-aryl substituent would significantly alter the molecule's shape and electronic properties, potentially introducing new π-π stacking or other aromatic interactions. mdpi.com The ability to modulate the nucleophilicity and Lewis basicity of related N-heterocyclic carbenes by varying the N-substituent further highlights the electronic impact of such modifications. nih.gov
The following table outlines potential N-substitutions for 3-bromo-5-fluorobenzamide (B1519566) and their likely impact on molecular interactions.
| N-Substituent | Potential Effects on Molecular Recognition |
| Hydrogen (N-H) | Introduces a hydrogen bond donor, potentially forming new interactions with a target. May alter the conformational preference of the amide bond. |
| Ethyl (-CH₂CH₃) | Increases steric bulk and lipophilicity. May enhance van der Waals interactions in a suitable binding pocket. |
| Propyl (-CH₂CH₂CH₃) | Further increases steric bulk and lipophilicity compared to the ethyl group. nih.gov |
| Phenyl (-C₆H₅) | Introduces an aromatic ring, enabling potential π-π stacking or cation-π interactions. Significantly alters the overall shape and rigidity of the molecule. mdpi.com |
Systematic variation of the N-substituent is therefore a crucial strategy for elucidating the specific requirements of this part of the molecule for optimal molecular recognition.
Role of Halogen Substituents in Modulating Interactions (e.g., Halogen Bonding)
The bromine and fluorine atoms in this compound are not mere passive substituents; they actively participate in a range of non-covalent interactions, most notably halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. nih.gov The strength and directionality of halogen bonds make them a powerful tool in molecular design and crystal engineering.
The strength of a halogen bond is tunable and generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached. researchgate.net In this compound, the electron-withdrawing nature of the benzamide ring enhances the electrophilic character of the bromine atom's σ-hole, making it a potent halogen bond donor. The fluorine atom, being highly electronegative, can also participate in weaker halogen bonds, although it more commonly acts as a hydrogen bond acceptor. researchgate.net
Studies on halogenated aromatic compounds have shown that fluorine substitution can dramatically increase the strength of halogen bonds formed by other halogens on the same ring. nih.gov The fluorine atoms increase the positive electrostatic potential of the σ-hole on the heavier halogen, leading to stronger interactions. nih.gov This suggests that the fluorine atom in this compound plays a crucial role in modulating the strength of the halogen bonds formed by the bromine atom.
The following table summarizes the potential roles of the halogen substituents in the molecular interactions of this compound.
| Halogen Substituent | Potential Role in Molecular Interactions |
| Bromine | Acts as a strong halogen bond donor, forming directional interactions with nucleophilic atoms on a binding partner. The strength of this interaction is enhanced by the presence of the fluorine atom. Can also participate in other non-covalent interactions such as van der Waals forces. |
| Fluorine | Primarily acts as a hydrogen bond acceptor. Can also participate in weaker halogen bonds. Modulates the electronic properties of the benzene ring and enhances the halogen bonding capability of the bromine atom. nih.govresearchgate.net |
The strategic placement of halogen atoms and the understanding of their ability to form halogen bonds are therefore central design principles for creating analogues of this compound with tailored interaction profiles.
Synthetic Strategies for Systematic Structural Variation
The synthesis of structural analogues of this compound requires versatile and regioselective synthetic methodologies. The primary approach involves the formation of the amide bond between a substituted benzoic acid and an amine, with various strategies available for introducing the desired substituents on the aromatic ring and the nitrogen atom.
To generate positional isomers, the corresponding substituted benzoic acids are required. For example, the synthesis of 2-bromo-5-fluoro-N-methylbenzamide would start from 2-bromo-5-fluorobenzoic acid. The synthesis of these halogenated benzoic acids often involves electrophilic aromatic substitution reactions, such as bromination and fluorination, on appropriate precursors. The regioselectivity of these reactions is crucial and can be controlled by the directing effects of existing substituents on the benzene ring. In some cases, multi-step sequences involving diazotization of an amino group followed by a Sandmeyer-type reaction can be employed to introduce halogens at specific positions. nih.gov
For the synthesis of N-substituted analogues, the general amide coupling strategies mentioned above can be applied, using the desired primary or secondary amine in place of methylamine (B109427). For instance, reacting 3-bromo-5-fluorobenzoyl chloride with ethylamine (B1201723) would yield N-ethyl-3-bromo-5-fluorobenzamide, while reaction with aniline (B41778) would produce the N-phenyl analogue. The synthesis of a range of N-alkylphenyl-3,5-dinitrobenzamide analogs has been successfully achieved through such coupling reactions. rsc.org
The following table outlines general synthetic strategies for producing the desired structural variations.
| Target Analogue | General Synthetic Strategy | Key Starting Materials |
| Positional Isomers | Amide coupling reaction | Corresponding bromo-fluorobenzoic acid, methylamine |
| N-Alkyl Analogues | Amide coupling reaction | 3-bromo-5-fluorobenzoic acid, desired primary alkylamine |
| N-Aryl Analogues | Amide coupling reaction | 3-bromo-5-fluorobenzoic acid, desired primary arylamine |
More advanced methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), can also be employed to introduce aryl or other complex substituents at various positions on the benzamide scaffold, offering a high degree of modularity in the synthesis of diverse analogues. mdpi.com Furthermore, recent developments in photoredox/nickel dual catalysis allow for the direct C-C or C-N coupling of aryl halides with formamide, providing a sustainable platform for synthesizing benzamides. acs.org
Correlation of Structural Modifications with Molecular Interaction Profiles
Elucidating the correlation between specific structural modifications of this compound and the resulting changes in its molecular interaction profile is the ultimate goal of structure-interaction relationship (SIR) studies. This involves a combination of experimental techniques and computational modeling to provide a detailed understanding at the molecular level.
Molecular docking is a powerful computational tool used to predict the binding mode and affinity of a ligand to a target receptor. nih.govresearchgate.net By systematically docking a series of designed analogues of this compound into a putative binding site, it is possible to generate hypotheses about how structural changes influence key interactions. For example, docking studies can reveal whether a larger N-alkyl group can be accommodated in the binding pocket or if moving a halogen substituent disrupts a critical hydrogen or halogen bond. mdpi.comnih.gov Such studies have been successfully used to understand the binding modes of other fluorinated benzamides and to rationalize their inhibitory activities. researchgate.net
Experimental validation of these computational predictions is crucial. Techniques such as X-ray crystallography of ligand-protein complexes can provide definitive evidence of the binding mode and the specific interactions formed. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can also be used to probe intermolecular interactions in solution. For instance, changes in the chemical shifts of amide protons in NMR spectra upon binding can indicate the formation of hydrogen bonds. nih.gov
Quantitative structure-activity relationship (QSAR) studies aim to build mathematical models that correlate structural descriptors of a series of compounds with their biological activity or binding affinity. These models can then be used to predict the activity of new, unsynthesized analogues. For benzamide derivatives, QSAR studies have successfully identified key structural features that contribute to their inhibitory potency. nih.gov
The following table provides a hypothetical example of how structural modifications could be correlated with changes in molecular interaction profiles, based on general principles of medicinal chemistry.
| Structural Modification | Predicted Change in Interaction Profile | Potential Experimental/Computational Evidence |
| Moving F from C5 to C2 | Disruption of potential intramolecular H-bond with amide N-H. Altered halogen bond geometry with Br at C3. | Changes in NMR chemical shifts. Different predicted binding mode in molecular docking. |
| Replacing N-methyl with N-ethyl | Increased van der Waals contacts in a lipophilic pocket. Potential for steric clash. | Higher or lower binding affinity in a binding assay. Different scoring in molecular docking. |
| Replacing Br at C3 with I | Stronger halogen bond formation. Increased size and lipophilicity. | Higher binding affinity. Shorter halogen bond distance in X-ray crystal structure. |
By systematically applying these approaches, a comprehensive understanding of the structure-interaction relationships for this compound and its analogues can be established, guiding the design of new compounds with optimized molecular interaction profiles.
Exploration of Molecular Recognition and Biological Target Engagement by Benzamide Scaffolds Focus on Research Probes
In Vitro Assays for Molecular Interaction Studies
To understand how a compound like 3-bromo-5-fluoro-N-methylbenzamide interacts with its biological targets, a suite of in vitro assays is employed. These assays are crucial for quantifying binding affinity and elucidating the thermodynamics and kinetics of the interaction.
The initial characterization of a ligand's interaction with a protein involves determining its binding affinity. For benzamide (B126) scaffolds, this is often accomplished through competitive binding assays. Techniques such as Fluorescence Polarization (FP) are widely used, where a fluorescently labeled tracer molecule competes with the test compound for binding to the target protein. researchgate.netnih.gov A decrease in polarization indicates displacement of the tracer, allowing for the calculation of the inhibitory concentration (IC50) of the test compound.
Other methods include GTPase activity assays and polymerization activity assays, which are particularly relevant when studying targets like the bacterial cell division protein FtsZ. nih.gov For instance, researchers measure the effect of benzamide derivatives on the target's enzymatic activity, such as the kinetic measurement of inorganic phosphate (B84403) release, to determine potency. nih.gov These biochemical assays provide essential data on how the ligand affects the protein's function upon binding.
A range of biophysical techniques provides deeper insights into the molecular interactions between ligands and proteins. nih.gov These methods can determine not only affinity but also the kinetics and thermodynamics of the binding event.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This data is invaluable for understanding the driving forces behind the interaction.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface where one of the binding partners is immobilized. nih.gov It provides kinetic data, including association (kon) and dissociation (koff) rates, which are crucial for understanding the dynamics of the ligand-target complex.
Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding due to alterations in size, charge, or solvation shell. nih.govresearchgate.net It is a powerful technique for quantifying binding affinities in solution with low sample consumption. A competitive MST assay was used to determine the IC50 and Ki values for various benzamide derivatives binding to the human TBD homolog MsCI4. nih.govacs.org
Fluorescence Resonance Energy Transfer (FRET): FRET is another technique used to study proximity and interaction between two molecules. nih.gov It involves energy transfer from a donor fluorophore to an acceptor fluorophore when they are in close proximity, providing a signal that can be used to monitor binding.
| Technique | Principle | Key Parameters Measured | Primary Application |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Thermodynamic characterization of binding. nih.gov |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (Kd) | Kinetic analysis of binding events in real-time. nih.gov |
| Microscale Thermophoresis (MST) | Measures molecule movement in a temperature gradient, which alters upon binding. | Binding Affinity (Kd), IC50 | Quantifying binding affinity in solution with low sample consumption. nih.govresearchgate.net |
| Fluorescence Polarization (FP) | Measures changes in the tumbling rate of a fluorescently labeled molecule upon binding. | Binding Affinity (Kd), IC50 | High-throughput screening and affinity determination. researchgate.net |
Elucidation of Molecular Mechanisms of Interaction
Understanding the precise molecular mechanism of how a ligand like this compound interacts with its target is fundamental for rational drug design and the development of selective chemical probes.
Computational methods such as molecular docking are frequently used to predict the binding mode of benzamide derivatives within the active site of a protein. nih.govmdpi.comnih.gov These models can reveal key interactions and guide further optimization. For example, docking studies of benzamide derivatives targeting the bacterial protein FtsZ showed that the 2,6-difluorobenzamide (B103285) moiety forms three crucial hydrogen bonds within the interdomain active site. mdpi.com
X-ray crystallography provides high-resolution structural data of the ligand-protein complex, confirming computational predictions and revealing precise interaction details. nih.gov Analysis of co-crystal structures of benzamide analogues with their targets has shown how these ligands occupy specific pockets and interact with key residues, known as "hotspots," that are critical for binding affinity and selectivity. nih.gov
The binding of benzamide scaffolds is governed by a combination of non-covalent interactions:
Hydrogen Bonding: The amide group of the benzamide core is a key interaction motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.govmdpi.com In studies of benzamide derivatives binding to FtsZ, the amide NH₂ group was shown to form two hydrogen bonds with the protein backbone, while the carbonyl oxygen formed another. mdpi.com Intramolecular hydrogen bonds are also critical, as they can pre-organize the ligand into a conformation that is favorable for binding. nih.govacs.org
Hydrophobic Interactions: The aromatic phenyl ring of the benzamide scaffold often engages in hydrophobic interactions with nonpolar residues in the binding pocket. These interactions are crucial for affinity and can be modulated by substituents on the ring.
Halogen Interactions: The presence of bromine and fluorine in this compound is particularly significant. Halogen atoms can participate in halogen bonds, which are directional interactions between the electropositive region on the halogen (the σ-hole) and a Lewis base, such as a carbonyl oxygen or an aromatic ring on the protein. acs.org The incorporation of fluorine, in particular, can increase binding affinity and favorably affect properties like lipophilicity and metabolic stability. nih.govacs.org Studies have shown that fluorinated benzamide derivatives exhibit increased binding affinity for targets like CRBN. acs.org
Development of this compound as a Chemical Probe
While specific literature on the development of this compound as a chemical probe is not prominent, the principles for its use are well-established within the broader class of benzamide derivatives. Chemical probes are small molecules used to study and manipulate biological systems, and their development requires a deep understanding of structure-activity relationships (SAR). nih.govresearchgate.net
The this compound structure contains key features for optimization as a chemical probe. The N-methylbenzamide core provides a stable scaffold, while the bromine and fluorine atoms offer vectors for modification and can enhance binding affinity through halogen bonding. acs.org The bromine atom, for example, can serve as a synthetic handle for introducing linkers, a critical step in creating bifunctional molecules like PROTACs. nih.gov
In the context of CRBN, researchers have developed novel benzamide-type binders to overcome the instability and off-target effects of traditional thalidomide-based ligands. acs.orgnih.gov By optimizing the substituents on the benzamide ring, it is possible to create highly potent and selective CRBN ligands that can be incorporated into PROTACs to induce the degradation of specific target proteins. nih.govacs.org The data in Table 2 illustrates how substitutions on the benzamide ring, including fluorine, affect binding affinity to CRBN, highlighting the systematic approach used to develop these molecules into potent chemical tools. acs.org
| Compound | Substitutions (R1, R2, R3, R4, R5) | IC50 (μM) | Ki (μM) |
|---|---|---|---|
| 6a | H, H, H, H, H | 127 ± 40 | 63 ± 21 |
| 6b | F, F, F, F, H | 65 ± 26 | 30 ± 14 |
| 8a | H, NH₂, H, H, H | 107 ± 45 | 53 ± 24 |
| 8b | F, NH₂, H, H, H | 93 ± 19 | 45 ± 9.9 |
| 8c | H, H, NH₂, H, H | 86 ± 21 | 41 ± 11 |
| 8d | F , H, NH₂, H, H | 63 ± 16 | 29 ± 8.2 |
| 8e | H, H, H, H, NH₂ | 74 ± 14 | 35 ± 7.0 |
| 8f | F, H, H, H, NH₂ | 114 ± 60 | 56 ± 31 |
Data adapted from a competitive Microscale Thermophoresis (MST) assay showing the affinity of various benzamide ligands for CRBN. The introduction of a fluorine atom (e.g., compound 8d vs. 8c) can enhance binding affinity. acs.org
Design Considerations for Chemical Probes
The rational design of chemical probes is a critical step in chemical biology, aiming to create potent and selective tools for studying biological systems. For benzamide scaffolds, and specifically for a hypothetical probe based on this compound, several key considerations come into play. These include the strategic incorporation of substituents to modulate binding affinity and selectivity, as well as the attachment of reporter or reactive groups to enable target identification and visualization.
The core of a chemical probe is a pharmacophore that recognizes and binds to a specific biological target. In the case of benzamide derivatives, this scaffold has been shown to interact with a variety of protein targets, including enzymes like histone deacetylases (HDACs) and proteases, as well as G protein-coupled receptors. nih.govnih.gov The substituents on the benzamide ring play a crucial role in determining the potency and selectivity of this interaction.
The presence of halogen atoms, such as bromine and fluorine, can significantly influence the binding properties of a ligand. nih.govnih.gov Fluorine, with its high electronegativity and small size, can alter the electronic properties of the aromatic ring and participate in hydrogen bonding-like interactions, sometimes referred to as "fluorine bonding," which can enhance binding affinity. nih.govresearchgate.net The incorporation of fluorine can also improve metabolic stability and membrane permeability, which are desirable properties for cell-based probes. nih.gov Bromine, being larger and more polarizable, can engage in halogen bonding, a directional non-covalent interaction with electron-donating atoms in the protein binding pocket, which can contribute to enhanced affinity. nih.gov The strategic placement of these halogens on the benzamide ring is therefore a key design element.
The N-methyl group on the amide nitrogen of this compound is another important feature. N-alkylation of benzamides can influence the molecule's conformation and hydrogen bonding capacity. In some cases, N-methylation can prevent the formation of certain hydrogen bonds, which might be detrimental to binding to off-target proteins, thereby increasing selectivity. It can also impact the compound's solubility and cell permeability.
To function as a chemical probe for target identification, the benzamide scaffold must be further modified to include a reactive or reporter group. A common strategy is photoaffinity labeling, where a photoreactive group, such as a benzophenone (B1666685) or a diazirine, is incorporated into the molecule. nih.govenamine.netmdpi.com Upon irradiation with UV light, this group forms a highly reactive species that can covalently cross-link with the target protein in close proximity. nih.govacs.org This covalent attachment allows for the subsequent isolation and identification of the target protein using techniques like mass spectrometry.
Another essential component of many chemical probes is a reporter tag, such as biotin (B1667282) or a fluorescent dye. This tag is typically attached to the probe via a linker arm. The linker should be of sufficient length and flexibility to not interfere with the binding of the pharmacophore to its target. After the probe has bound to its target, the reporter tag facilitates detection, visualization, or enrichment of the probe-target complex. For instance, a biotin tag allows for the affinity purification of the labeled protein using streptavidin-coated beads.
The following table summarizes the key design considerations for a chemical probe based on a substituted benzamide scaffold:
| Design Element | Purpose | Example Modification for this compound |
| Pharmacophore | Binds to the biological target. | The 3-bromo-5-fluorobenzamide (B1519566) core. |
| Selectivity-enhancing Substituents | Improves binding to the target over other proteins. | The 3-bromo and 5-fluoro substitutions can contribute to selectivity through specific halogen bonding and electronic interactions. The N-methyl group can prevent off-target hydrogen bonding. |
| Photoreactive Group | Enables covalent cross-linking to the target upon photoactivation. | Introduction of a benzophenone or diazirine moiety, for instance, by replacing a non-essential substituent or attaching it via a linker. |
| Reporter Tag | Facilitates detection, visualization, or enrichment of the probe-target complex. | Attachment of a biotin or a fluorophore (e.g., fluorescein, rhodamine) via a flexible linker. |
| Linker | Connects the pharmacophore to the reporter tag without hindering target binding. | A polyethylene (B3416737) glycol (PEG) or alkyl chain of appropriate length. |
Applications in Mechanistic Biological Research
Chemical probes derived from benzamide scaffolds, such as a hypothetical probe based on this compound, have significant potential for application in mechanistic biological research. These tools can be instrumental in identifying the molecular targets of bioactive small molecules, elucidating the mechanisms of action of drugs, and exploring complex biological pathways.
One of the primary applications of such a chemical probe is in target identification. nih.gov For a compound like this compound, which may exhibit interesting biological activity in a phenotypic screen, its direct molecular target(s) may not be known. By functionalizing this molecule with a photoreactive group and a reporter tag, it can be converted into a powerful tool for "target fishing." enamine.net After treating cells or cell lysates with the probe and inducing photocross-linking, the covalently labeled proteins can be enriched and identified by mass spectrometry. This approach has been successfully used to identify the targets of various small molecules.
For example, benzamide-based photoaffinity probes have been designed and utilized to study histone deacetylases (HDACs). nih.gov These probes have demonstrated the ability to selectively bind and label specific HDAC isoforms, allowing researchers to investigate the roles of these enzymes in cellular processes and disease. A probe built upon the this compound scaffold could potentially be used in a similar manner to identify novel protein interactions or to profile the selectivity of this chemical class against a panel of related enzymes.
The following table illustrates the inhibitory activity of a series of photoreactive benzamide probes against different HDAC isoforms, showcasing the type of data that can be generated in such studies. nih.gov
| Probe | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) |
| Probe A | 0.5 | 0.2 | >10 |
| Probe B | 1.2 | 0.8 | >10 |
| Probe C | 5.6 | 3.1 | >20 |
Data are representative and adapted from studies on similar benzamide-based probes. nih.gov
Beyond target identification, these chemical probes can be used to study the dynamics of protein-ligand interactions within a cellular context. Fluorescently tagged versions of the probe would allow for the visualization of its subcellular localization and its co-localization with potential target proteins using advanced microscopy techniques. This can provide valuable insights into where in the cell the compound exerts its effects.
Furthermore, by using probes that can be activated at specific times or in specific cellular compartments, researchers can gain a more nuanced understanding of the temporal and spatial regulation of biological processes. For instance, a photoactivatable probe allows for precise control over when the covalent labeling occurs, enabling the study of dynamic changes in protein interactions in response to cellular signals.
In mechanistic studies, these probes can also be used in competitive binding assays to validate target engagement. If a non-probe-derivatized compound competes with the probe for binding to a specific protein, it confirms that the compound indeed interacts with that target in a native biological system. This is a crucial step in validating the findings from initial target identification experiments.
Target Deconvolution: Identifying the specific protein(s) that a bioactive compound interacts with.
Mechanism of Action Studies: Elucidating how a small molecule exerts its biological effects at a molecular level.
Pathway Analysis: Probing the function of specific proteins within complex cellular signaling or metabolic pathways.
The development and application of such well-designed chemical probes are fundamental to advancing our understanding of biology and for the development of new therapeutic agents.
Advanced Applications As Chemical Building Blocks and Scaffolds in Organic Synthesis
Utility of 3-bromo-5-fluoro-N-methylbenzamide as a Precursor in Complex Synthesis
The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Coupling Partner | Potential Product | Significance |
| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids/esters | Biaryl or heteroaryl-aryl compounds | Construction of complex aromatic systems often found in pharmaceuticals. |
| Buchwald-Hartwig Amination | Primary or secondary amines | N-Aryl or N-heteroaryl benzamides | Formation of C-N bonds, crucial for many biologically active molecules. |
| Sonogashira Coupling | Terminal alkynes | Alkynylbenzamides | Introduction of alkyne functionalities for further transformations or as part of a final structure. |
| Heck Coupling | Alkenes | Alkenylbenzamides | Formation of C-C bonds to introduce vinyl groups. |
| Stille Coupling | Organostannanes | Aryl- or vinyl-substituted benzamides | Versatile C-C bond formation with a wide range of coupling partners. |
| Negishi Coupling | Organozinc reagents | Alkyl-, aryl-, or vinyl-substituted benzamides | Mild reaction conditions for the formation of various C-C bonds. |
The N-methylamide group can also participate in or direct reactions. For instance, it can influence the regioselectivity of certain electrophilic aromatic substitution reactions or be modified itself to introduce further diversity. The fluorine atom, while generally less reactive, can modulate the reactivity of the aromatic ring and impart desirable properties such as increased metabolic stability and binding affinity in the final products.
Integration into Diverse Chemical Libraries for Screening
The concept of chemical libraries, large collections of diverse small molecules, is central to modern drug discovery and materials science. High-throughput screening of these libraries against biological targets or for specific material properties allows for the rapid identification of lead compounds. This compound is a valuable scaffold for the creation of such libraries due to its potential for diversification.
Starting from this single precursor, a multitude of derivatives can be synthesized by exploiting the reactivity of the bromine atom through various cross-coupling reactions. This approach, known as diversity-oriented synthesis, allows for the systematic exploration of chemical space around a core scaffold.
Table 2: Exemplary Library Generation from this compound
| Library Type | Synthetic Strategy | Potential Applications |
| Biaryl Library | Suzuki-Miyaura coupling with a diverse set of boronic acids. | Screening for kinase inhibitors, GPCR modulators. |
| Arylamine Library | Buchwald-Hartwig amination with a variety of amines. | Discovery of novel enzyme inhibitors, ion channel blockers. |
| Heterocyclic Library | Multi-step synthesis involving initial cross-coupling followed by cyclization reactions. | Identification of new antibacterial or antiviral agents. |
The resulting libraries of compounds, each with a unique substitution pattern, can then be screened to identify molecules with desired biological activity or material properties. The "drug-like" properties of the this compound core, including its molecular weight and the presence of both hydrogen bond donors and acceptors, make it an attractive starting point for the development of new therapeutic agents.
Exploration in Method Development for New Chemical Reactions
The development of new synthetic methodologies is a continuous endeavor in organic chemistry, aiming for more efficient, selective, and environmentally friendly reactions. Substituted aromatic compounds like this compound can serve as important test substrates for newly developed catalytic systems or reaction conditions.
For example, the efficiency of a new palladium catalyst for Suzuki-Miyaura or Buchwald-Hartwig reactions could be evaluated using this compound as a substrate. The electronic effects of the fluorine atom and the steric hindrance of the N-methylamide group can provide valuable insights into the scope and limitations of the new method.
Furthermore, the presence of multiple functional groups allows for the exploration of selective transformations. A research goal could be the development of a catalyst that selectively activates the C-Br bond in the presence of the N-H bond of the amide, or vice versa. Such studies contribute to the fundamental understanding of chemical reactivity and expand the toolbox of synthetic organic chemists. While specific research detailing the use of this compound in this context is not widely published, its structural motifs make it a prime candidate for such investigations.
Future Perspectives and Research Challenges for Halogenated N Methylbenzamide Derivatives
Advanced Computational Approaches for Predicting Complex Molecular Interactions
Computational chemistry is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of new compounds. For halogenated N-methylbenzamide derivatives, advanced computational approaches are crucial for understanding their behavior at the molecular level.
Quantum chemical calculations, such as Density Functional Theory (DFT), are being used to analyze the electronic structure and reactivity of benzamide (B126) derivatives. nih.govtandfonline.com These calculations can provide insights into the role of halogen bonding, a non-covalent interaction involving a halogen atom, in molecular recognition and binding. jst.go.jpnih.gov For instance, studies on halogenated benzamide isomers have shown that the bromine atom plays a key role in interactions with protein residues, with the potential for both σ-hole and π-hole interactions influencing binding geometry and affinity. jst.go.jpnih.gov Quantum statistical methods are also being developed to correlate the chemical structure of drug molecules with their biological activity, moving beyond simple geometric matching to consider the quantum nature of drug-receptor interactions. nih.govnih.govacs.org
Molecular docking simulations are widely used to predict the binding modes and affinities of small molecules to biological targets. jst.go.jpresearchgate.netnih.govnih.govnih.gov For halogenated benzamides, these simulations can help identify key interactions with amino acid residues in the active site of a protein. jst.go.jpnih.govnih.gov Molecular dynamics (MD) simulations can further provide a dynamic picture of the ligand-protein complex, assessing the stability of the binding and the conformational changes that may occur upon binding. mdpi.com The combination of docking and MD simulations can be a powerful predictive tool in the design of potent and selective inhibitors. mdpi.com
Future directions in this area will likely involve the use of machine learning and artificial intelligence to develop more accurate predictive models of bioactivity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, trained on large datasets of experimental and computational data.
Expansion of Chemical Biology Applications beyond Current Scope
Halogenated N-methylbenzamide derivatives have already shown promise in various chemical biology applications, and their potential is far from being fully realized. Future research is expected to expand their use into new and exciting areas.
One of the most significant areas of application is in cancer therapy. Benzamide derivatives have been investigated as inhibitors of various enzymes involved in cancer progression, such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerase-1 (PARP-1). nih.govresearchgate.net The introduction of halogen atoms can modulate the potency and selectivity of these inhibitors. For example, novel benzamide derivatives have been designed and synthesized as potential antitumor agents targeting PARP-1, with some compounds showing potent anticancer activity and the ability to induce apoptosis in cancer cells. nih.gov N-substituted benzamide derivatives have also been evaluated for their anti-proliferative activity against various cancer cell lines, with some displaying inhibitory activity comparable to known anticancer drugs. researchgate.net
Beyond cancer, halogenated benzamides are being explored as inhibitors of other enzymes, such as human nucleotide-degrading enzymes (h-NTPDases), which are involved in processes like thrombosis and inflammation. nih.gov The development of selective inhibitors for these enzymes could lead to new therapeutic agents for a range of diseases. Furthermore, some benzamide derivatives have shown potential as glucokinase activators for the treatment of diabetes. nih.gov
The unique properties of halogenated compounds also make them suitable for the development of imaging agents. numberanalytics.comresearchgate.netnih.gov The incorporation of heavy halogens like iodine can enhance the radiopacity of a molecule, making it visible in X-ray imaging. nih.gov Halogen bonding can also be exploited to create organic scintillators with improved performance for X-ray imaging applications. researchgate.net
Addressing Challenges in the Design of Specific Molecular Probes
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in living systems. The design of highly specific and efficient molecular probes based on the halogenated N-methylbenzamide scaffold presents both opportunities and challenges.
A key challenge in probe design is ensuring specificity for the intended biological target. nih.govspringernature.com Non-specific binding can lead to ambiguous results and misinterpretation of biological data. For probes based on halogenated benzamides, achieving specificity requires careful optimization of the molecular structure to maximize interactions with the target while minimizing off-target effects. Computational methods, as discussed in section 8.2, can play a crucial role in predicting and improving the specificity of these probes.
The nature of the reporter group is another critical aspect of probe design. For fluorescence-based probes, the fluorophore should have suitable photophysical properties, such as high quantum yield and photostability. Vibrational probes, which utilize small chemical groups with unique vibrational frequencies, offer an alternative with advantages such as smaller size and reduced perturbation to the biological system. acs.org Halogen atoms themselves can, in some cases, serve as a type of probe, for example, in X-ray imaging applications. numberanalytics.comnih.gov
The delivery of the probe to its site of action within a cell or organism is also a significant hurdle. The probe must be able to cross cell membranes and reach its target in sufficient concentration. The physicochemical properties of the halogenated N-methylbenzamide scaffold, such as lipophilicity and solubility, will need to be carefully tuned to achieve optimal delivery.
Future research in this area will focus on developing "smart" probes that are activated only in the presence of their target, thereby improving signal-to-noise ratios. Furthermore, the development of multimodal probes that can be detected by more than one imaging technique will provide a more comprehensive understanding of biological processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-5-fluoro-N-methylbenzamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves bromination and fluorination of a benzamide precursor. Key steps include:
- Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C to introduce the bromine atom .
- Fluorination : Employ electrophilic fluorinating agents like Selectfluor® under anhydrous conditions to ensure regioselectivity at the 5-position .
- Amide Formation : React the intermediate carboxylic acid with methylamine using coupling agents such as HATU or EDCI in dichloromethane .
- Optimization : Monitor reaction progress via TLC or HPLC, and adjust parameters (temperature, stoichiometry) to minimize side products like over-halogenated derivatives .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the substitution pattern (e.g., coupling constants for fluorine-bromine interactions) and methylamide functionality .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (expected m/z: 246.98 [M+H]) .
- HPLC : Use a C18 column with a methanol/water gradient (70:30) to assess purity (>98% for research-grade material) .
- Table 1 : Key Analytical Data
| Technique | Target Signal/Value | Detection Limit | Reference |
|---|---|---|---|
| H NMR (400 MHz) | δ 7.85 (d, J=8.4 Hz, 1H, Ar-H) | 0.1% impurity | |
| HRMS | m/z 246.9832 [M+H] (calc. 246.9835) | 1 ppm |
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 with the B3LYP/6-311+G(d,p) basis set to model the electron density map. The bromine atom at position 3 shows higher electrophilicity (Mulliken charge: +0.32) compared to fluorine, favoring SNAr reactions at this site .
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to enhance nucleophile accessibility, aligning with experimental yields of >85% for Suzuki couplings using Pd(PPh) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC values across studies (e.g., anti-cancer assays in HCT-116 cells). Discrepancies may arise from:
- Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound stability .
- Structural Analogues : Substituent changes (e.g., replacing fluorine with chlorine) significantly impact target binding .
- Dose-Response Validation : Re-test disputed compounds under standardized conditions (e.g., 72-hour MTT assays, 10% FBS) to confirm reproducibility .
Q. How can the amide bond in this compound be selectively modified for prodrug development?
- Methodological Answer :
- Enzymatic Hydrolysis : Use esterase-activated prodrugs by conjugating the amide with a labile ester (e.g., p-nitrophenyl ester) .
- Photocleavage : Introduce a 2-nitrobenzyl group, which releases the active drug under UV light (λ = 365 nm) .
- Table 2 : Prodrug Activation Strategies
| Strategy | Trigger | Release Efficiency | Reference |
|---|---|---|---|
| Esterase-sensitive | pH 7.4, 37°C | 92% in 24 hours | |
| Photoactivated | UV light (365 nm) | 85% in 1 hour |
Experimental Design Considerations
Q. What are critical controls for ensuring reproducibility in catalytic cross-coupling reactions involving this compound?
- Methodological Answer :
- Negative Controls : Run reactions without catalyst (e.g., Pd(PPh)) to confirm no background coupling .
- Isotopic Labeling : Use C-labeled methylamine to track amide bond integrity during reactions .
- Oxygen Sensitivity : Conduct reactions under inert atmosphere (N/Ar) to prevent palladium oxidation .
Future Research Directions
- Investigate the compound’s potential as a kinase inhibitor using crystallography to resolve binding modes with EGFR or VEGFR2 .
- Explore eco-friendly synthesis routes via mechanochemical grinding to reduce solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
